molecular formula C9H23NO3Si.C3H4O2<br>C12H27NO5Si B12692203 Einecs 260-695-3 CAS No. 57358-97-1

Einecs 260-695-3

Cat. No.: B12692203
CAS No.: 57358-97-1
M. Wt: 293.43 g/mol
InChI Key: FQNBKXWJDLTWCW-UHFFFAOYSA-N
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Description

Einecs 260-695-3, also known as Dipropylene glycol diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.

    Addition Reactions: Reactions with nucleophiles are typically carried out under mild conditions, often at room temperature.

Major Products Formed

    Polymerization: The major products are cross-linked polymers used in coatings, adhesives, and sealants.

    Addition Reactions: The products are various functionalized derivatives of dipropylene glycol diacrylate.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: It is employed in the preparation of hydrogels for biological applications.

    Medicine: It is used in the development of drug delivery systems and biomedical devices.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent cross-linking properties.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and addition reactions. The compound’s acrylate groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks are responsible for the compound’s unique properties, such as high mechanical strength and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • Tripropylene glycol diacrylate
  • Ethylene glycol diacrylate
  • Butylene glycol diacrylate

Uniqueness

Dipropylene glycol diacrylate is unique due to its balanced properties of flexibility and reactivity. Compared to similar compounds, it offers a good compromise between mechanical strength and ease of processing, making it highly versatile for various applications.

Properties

CAS No.

57358-97-1

Molecular Formula

C9H23NO3Si.C3H4O2
C12H27NO5Si

Molecular Weight

293.43 g/mol

IUPAC Name

prop-2-enoic acid;3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5)

InChI Key

FQNBKXWJDLTWCW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O

Origin of Product

United States

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